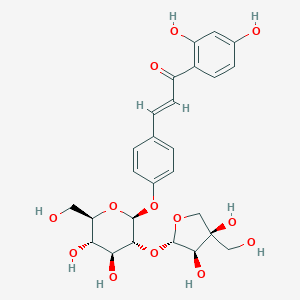
Isoliquiritin apioside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Isoliquiritin apioside has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in inhibiting metastasis and angiogenesis of cancer cells
Industry: Utilized in the development of natural health products and supplements due to its anti-inflammatory and antioxidant properties
Mécanisme D'action
Target of Action
Isoliquiritin apioside (ILA) primarily targets matrix metalloproteinase (MMP9) , mitogen-activated protein kinase (MAPK) , and NF-κB . These targets play crucial roles in cellular processes such as inflammation, cell migration, and angiogenesis .
Mode of Action
ILA significantly decreases PMA-induced increases in MMP9 activities and suppresses PMA-induced activation of MAPK and NF-κB . This suggests that ILA can modulate these targets to exert its biological effects.
Biochemical Pathways
The biochemical pathways affected by ILA are primarily related to inflammation , cell migration , and angiogenesis . ILA suppresses the invasiveness and angiogenesis of cancer cells and endothelial cells . It also reduces the production of pro-angiogenic factors in cells, including MMP-9, placental growth factor, and vascular endothelial growth factor under normoxia as well as hypoxia conditions, by impairing the hypoxia-inducible factor-1α pathway .
Pharmacokinetics
The pharmacokinetics of ILA have been studied using a sensitive HPLC method for the quantitative determination of ILA in rat plasma . .
Result of Action
The molecular and cellular effects of ILA’s action include the suppression of cell migration , invasion , and angiogenesis . ILA has been found to efficiently suppress the metastatic ability of HT1080 cells, as assessed by various in vitro assays . It also significantly reduces the abilities of human umbilical vein endothelial cells to migrate across the Transwell® and to form tube-like structures .
Action Environment
The action of ILA can be influenced by environmental factors such as hypoxia . For instance, ILA reduces the production of pro-angiogenic factors under both normoxia and hypoxia conditions . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isoliquiritin apioside interacts with various enzymes and proteins. It has been found to significantly decrease phorbol 12-myristate 13-acetate (PMA)-induced increases in matrix metalloproteinase (MMP) activities and suppress PMA-induced activation of mitogen-activated protein kinase (MAPK) and NF-κB . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It does not affect cell proliferation but efficiently suppresses the metastatic ability of HT1080 cells . It also reduces the production of pro-angiogenic factors in HT1080 cells, including MMP-9, placental growth factor, and vascular endothelial growth factor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to suppress PMA-induced activation of MAPK and NF-κB, which are involved in cancer metastasis . It also impairs the hypoxia-inducible factor-1α pathway, reducing the production of pro-angiogenic factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to efficiently suppress the metastatic ability of HT1080 cells
Metabolic Pathways
This compound is involved in the biosynthetic pathways of apiosides . It is synthesized as uridine diphosphate-apiose (UDP-Api) from UDP-glucuronic acid (UDP-GlcA) catalyzed by UDP-apiose/UDP-xylose synthase (UAXS) .
Transport and Distribution
It has been suggested that it may be transported under the mediation of the efflux transporters multidrug resistance-associated protein and/or P-glycoprotein .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'isoliquiritine apioside peut être synthétisée par l'extraction du rhizome de Glycyrrhizae radix. Le processus implique l'utilisation de solvants tels que le méthanol, l'éthanol et le DMSO pour isoler le composé . La voie de synthèse comprend généralement l'hydrolyse des glycosides suivie d'étapes de purification pour obtenir le composé pur.
Méthodes de production industrielle
La production industrielle de l'isoliquiritine apioside implique l'extraction à grande échelle à partir des racines de réglisse. Le processus comprend l'extraction par solvant, la filtration et la cristallisation pour atteindre des niveaux de pureté élevés. L'utilisation de techniques de chromatographie avancées garantit l'isolement de l'isoliquiritine apioside des autres composés similaires présents dans la réglisse .
Analyse Des Réactions Chimiques
Types de réactions
L'isoliquiritine apioside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs pour former différents dérivés.
Substitution : L'isoliquiritine apioside peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants : Méthanol, éthanol, DMSO
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'isoliquiritine apioside, qui peuvent présenter des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
L'isoliquiritine apioside a été largement étudiée pour ses applications dans divers domaines :
Chimie : Utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des flavonoïdes.
Biologie : Étudié pour ses effets sur la prolifération cellulaire, l'apoptose et l'angiogenèse.
Médecine : Enquête sur son potentiel comme agent anticancéreux, en particulier en inhibant les métastases et l'angiogenèse des cellules cancéreuses
Industrie : Utilisé dans le développement de produits de santé naturels et de compléments alimentaires en raison de ses propriétés anti-inflammatoires et antioxydantes
Mécanisme d'action
L'isoliquiritine apioside exerce ses effets par le biais de diverses cibles et voies moléculaires :
Inhibition des voies NF-κB et MAPK : Ceci conduit à une réduction de l'inflammation et à une suppression de la prolifération des cellules cancéreuses.
Réduction de l'activité MMP9 : Ceci inhibe l'invasivité et l'angiogenèse des cellules cancéreuses.
Blocage de la ferroptose médiée par Hif-1α : Ce mécanisme est impliqué dans la protection contre les lésions induites par l'ischémie/reperfusion.
Comparaison Avec Des Composés Similaires
L'isoliquiritine apioside est comparée à d'autres composés similaires tels que :
Liquiritine apioside : Un autre flavonoïde de la réglisse avec des propriétés anti-inflammatoires similaires.
Liquiritigénine : Connu pour ses effets anticancéreux et anti-inflammatoires.
Acide glycyrrhizique : Une saponine triterpénoïde aux propriétés anti-inflammatoires et antivirales
L'isoliquiritine apioside se distingue par sa combinaison unique de propriétés anticancéreuses, anti-inflammatoires et anti-angiogéniques, ce qui en fait un composé prometteur pour des recherches et un développement plus poussés .
Propriétés
IUPAC Name |
(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVZVPAYFZNBM-KVFWHIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314302 | |
| Record name | Isoliquiritin apioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120926-46-7 | |
| Record name | Isoliquiritin apioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neolicuroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin apioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Neolicuroside contribute to the antioxidant activity of licorice extract in food emulsions?
A1: While the exact mechanism of action of Neolicuroside isn't fully elucidated, research suggests that it, along with other phenolic derivatives like liquiritin apioside, glabrene, and 18β-glycyrrhetic acid, plays a crucial role in the antioxidant activity of licorice extract within soybean oil-in-water emulsions. [] These compounds are believed to act by:
- Partitioning at the oil-water interface: This positioning allows them to effectively scavenge free radicals and inhibit lipid oxidation. []
- Synergistic action with pea protein hydrolysates (PPHs): When used in combination with PPHs, Neolicuroside contributes to the formation of a thick and compact interfacial membrane around oil droplets. This membrane acts as a barrier, further protecting the oil from oxidation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


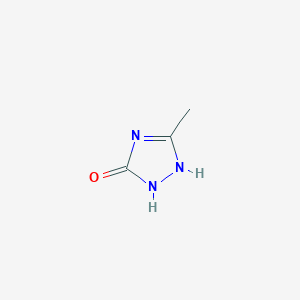

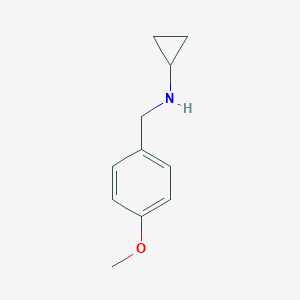
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
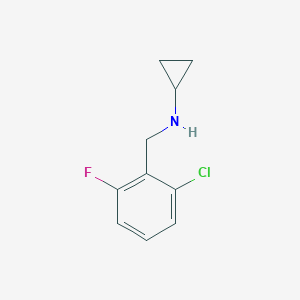
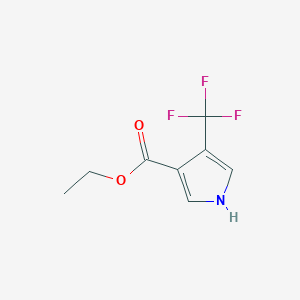
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
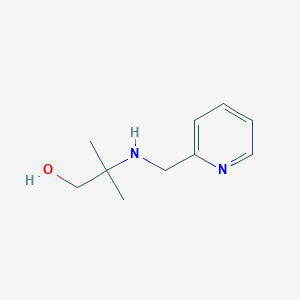
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
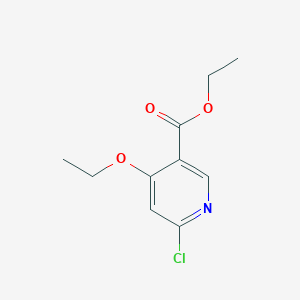


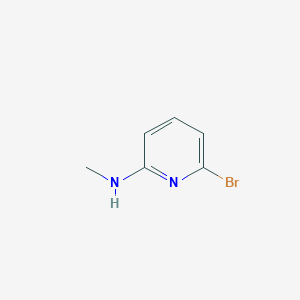
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
